molecular formula C9H7ClFN B8242161 4-chloro-5-fluoro-7-methyl-1H-indole CAS No. 1352398-61-8

4-chloro-5-fluoro-7-methyl-1H-indole

Cat. No.: B8242161
CAS No.: 1352398-61-8
M. Wt: 183.61 g/mol
InChI Key: TYGOHVWELROKML-UHFFFAOYSA-N
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Description

4-chloro-5-fluoro-7-methyl-1H-indole is a heterocyclic aromatic organic compound Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-fluoro-7-methyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would be appropriately substituted phenylhydrazines and carbonyl compounds.

  • Step 1: : Synthesis of substituted phenylhydrazine.

    • React 4-chloro-5-fluoroaniline with methyl iodide to introduce the methyl group.
    • Treat the resulting compound with hydrazine hydrate to form the corresponding phenylhydrazine derivative.
  • Step 2: : Fischer indole synthesis.

    • React the substituted phenylhydrazine with a suitable carbonyl compound under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-fluoro-7-methyl-1H-indole can undergo various chemical reactions, including:

    Electrophilic substitution: Due to the electron-rich nature of the indole ring, it can undergo electrophilic substitution reactions at the C-3 position.

    Nucleophilic substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The indole ring can be oxidized or reduced to form various derivatives.

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as bromine, chlorine, and nitrating agents under acidic conditions.

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Electrophilic substitution: Halogenated or nitrated indole derivatives.

    Nucleophilic substitution: Substituted indole derivatives with various functional groups.

    Oxidation: Indole-2,3-dione or other oxidized products.

    Reduction: Reduced indole derivatives such as indoline.

Scientific Research Applications

4-chloro-5-fluoro-7-methyl-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and oncological pathways.

    Biological Studies: It serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Material Science: Indole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agricultural Chemistry: It is explored for its potential use in agrochemicals as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-chloro-5-fluoro-7-methyl-1H-indole depends on its specific application:

    Pharmaceuticals: It may act by binding to specific receptors or enzymes, altering their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurological pathways.

    Biological Probes: It can bind to proteins or nucleic acids, allowing researchers to study their function and interactions.

    Material Science: In organic semiconductors, it contributes to the electronic properties of the material, affecting conductivity and light emission.

Comparison with Similar Compounds

4-chloro-5-fluoro-7-methyl-1H-indole can be compared with other indole derivatives such as:

    5-fluoro-1H-indole: Lacks the chlorine and methyl groups, resulting in different chemical reactivity and biological activity.

    4-chloro-1H-indole:

    7-methyl-1H-indole: Lacks the chlorine and fluorine atoms, leading to different substitution patterns and reactivity.

Properties

IUPAC Name

4-chloro-5-fluoro-7-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN/c1-5-4-7(11)8(10)6-2-3-12-9(5)6/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGOHVWELROKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281716
Record name 1H-Indole, 4-chloro-5-fluoro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352398-61-8
Record name 1H-Indole, 4-chloro-5-fluoro-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352398-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 4-chloro-5-fluoro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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